3,5-bis(benzoylamino)-N-mesitylbenzamide
Description
3,5-Bis(benzoylamino)-N-mesitylbenzamide is a benzamide derivative featuring a central benzene ring substituted at the 3- and 5-positions with benzoylamino groups (–NH–C(=O)–C₆H₅) and an N-mesityl (–NH–C₆H₂(CH₃)₃-2,4,6) group. The mesityl moiety (1,3,5-trimethylbenzene) confers significant hydrophobicity and steric bulk, which may influence solubility, binding kinetics, and metabolic stability .
Properties
Molecular Formula |
C30H27N3O3 |
|---|---|
Molecular Weight |
477.6g/mol |
IUPAC Name |
3,5-dibenzamido-N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C30H27N3O3/c1-19-14-20(2)27(21(3)15-19)33-30(36)24-16-25(31-28(34)22-10-6-4-7-11-22)18-26(17-24)32-29(35)23-12-8-5-9-13-23/h4-18H,1-3H3,(H,31,34)(H,32,35)(H,33,36) |
InChI Key |
LBLRQSOZIBXHHI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=CC(=C2)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=CC(=C2)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Enzyme Inhibition Studies
Compound 49 (N-(3-acetylphenyl)-3,5-bis(benzoylamino)benzamide)
- Structural Differences : The target compound substitutes the mesityl group for the 3-acetylphenyl group in Compound 49. The mesityl group’s three methyl groups increase hydrophobicity and steric hindrance compared to the acetylphenyl substituent.
- Biological Activity: Compound 49 was identified as a PTPσ inhibitor in a virtual and biochemical screening study (, Figure 3).
Cyclodextrin-Based Molecular Receptors
6,6′-[2,2′-Dithiobis[2-(benzoylamino)ethyleneamino]]-bridged bis(β-cyclodextrin) (Host 1)
- Structural Similarities: The benzoylamino linker in Host 1 mirrors the bis(benzoylamino) groups in the target compound, enabling hydrogen bonding and aromatic interactions.
- Functional Insights: Host 1 exhibited selective binding to oligopeptides (e.g., Gly-Leu vs. Leu-Gly) with sequence selectivity up to 5.0 and residue selectivity up to 37.5, attributed to cooperative host-guest interactions . While the target compound lacks cyclodextrin’s macrocyclic structure, its benzoylamino groups may similarly participate in molecular recognition, albeit in smaller systems.
Key Research Findings and Implications
- Role of Substituents : The mesityl group in the target compound likely enhances membrane permeability compared to Compound 49’s acetylphenyl group but may reduce aqueous solubility. This trade-off is critical for drug design .
- Benzoylamino Motif: The bis(benzoylamino) structure is a versatile scaffold for intermolecular interactions, as demonstrated in both enzyme inhibition () and supramolecular sensing () .
- Knowledge Gaps: Direct experimental data (e.g., binding constants, IC₅₀) for the target compound are lacking. Future studies should prioritize synthesizing and testing this molecule against PTPσ or related targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
